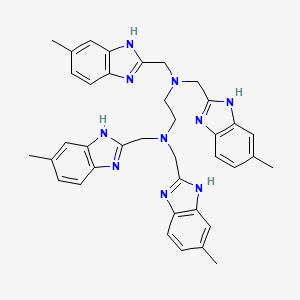
Phenethicillin potassium
Übersicht
Beschreibung
Phenethicillin-Kalium-Salz, auch bekannt als α-Phenoxyethylpenicillin-Säure-Kalium-Salz, ist ein Penicillin-Antibiotikum. Es ist ein Derivat von Penicillin und wird international wegen seiner antibakteriellen Eigenschaften eingesetzt. Die Verbindung hat die Summenformel C17H19N2O5SK und ein Molekulargewicht von 402,51 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Phenethicillin-Kalium-Salz wird durch die Reaktion von Penicillin mit Phenoxypropionsäure synthetisiert. Die Reaktion beinhaltet die Bildung einer Amidbindung zwischen dem Penicillin-Kern und der Phenoxypropionsäure. Die Reaktion wird typischerweise in einem wässrigen Medium durchgeführt, wobei eine Base wie Kaliumhydroxid vorhanden ist, um die Bildung des Kaliumsalzes zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Phenethicillin-Kalium-Salz die großtechnische Synthese unter ähnlichen Reaktionsbedingungen. Der Prozess umfasst die Reinigung des Produkts durch Kristallisation und Filtration, um eine hochreine Verbindung zu erhalten, die für die pharmazeutische Verwendung geeignet ist .
Analyse Chemischer Reaktionen
Reaktionstypen
Phenethicillin-Kalium-Salz unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Abbau des β-Lactam-Rings und zum Verlust der antibakteriellen Aktivität führt.
Oxidation: Phenethicillin-Kalium-Salz kann oxidiert werden, obwohl dies unter typischen Verwendungsbedingungen weniger häufig vorkommt.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, oft unter Verwendung von Salzsäure oder Natriumhydroxid.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Substitution: Verschiedene Nucleophile können verwendet werden, abhängig vom gewünschten Substitutionsprodukt.
Hauptprodukte, die gebildet werden
Hydrolyse: Führt zur Bildung von Penicilloiksäure-Derivaten.
Oxidation: Kann verschiedene oxidierte Produkte bilden, abhängig von den Bedingungen.
Substitution: Ergibt substituierte Phenethicillin-Derivate.
Wissenschaftliche Forschungsanwendungen
Phenethicillin-Kalium-Salz wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Modellverbindung zur Untersuchung von β-Lactam-Antibiotika und ihrer Reaktivität.
Biologie: In Studien zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika.
Medizin: Als antibakterielles Mittel zur Behandlung von Infektionen, die durch empfindliche Bakterien verursacht werden.
Industrie: In der Herstellung von pharmazeutischen Formulierungen und als Referenzstandard in der Qualitätskontrolle.
Wirkmechanismus
Phenethicillin-Kalium-Salz übt seine antibakterielle Wirkung aus, indem es die Synthese bakterieller Zellwände hemmt. Es bindet an Penicillin-bindende Proteine (PBPs) auf der bakteriellen Zellmembran und verhindert die Vernetzung von Peptidoglykan-Ketten, die für die Festigkeit und Steifigkeit der Zellwand unerlässlich sind. Dies führt zur Zelllyse und zum Absterben der Bakterien .
Wissenschaftliche Forschungsanwendungen
Phenethicillin potassium salt is used in various scientific research applications, including:
Chemistry: As a model compound for studying β-lactam antibiotics and their reactivity.
Biology: In studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: As an antibacterial agent for treating infections caused by susceptible bacteria.
Industry: In the production of pharmaceutical formulations and as a reference standard in quality control.
Wirkmechanismus
Phenethicillin potassium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Phenethicillin-Kalium-Salz ähnelt anderen Penicillin-Antibiotika, wie zum Beispiel:
Penicillin G:
Penicillin V: Bekannt als Phenoxymethylpenicillin, ist es stabiler unter sauren Bedingungen und wird oft für die orale Verabreichung verwendet.
Ampicillin: Ein Penicillin mit breiterem Wirkungsspektrum, das gegen eine größere Bandbreite von Bakterien wirksam ist.
Einzigartigkeit
Phenethicillin-Kalium-Salz ist einzigartig in seiner spezifischen Struktur, die eine Phenoxyethylgruppe umfasst. Diese strukturelle Modifikation verleiht ihm einzigartige pharmakokinetische Eigenschaften und ein spezifisches antibakterielles Wirkungsspektrum .
Eigenschaften
CAS-Nummer |
132-93-4 |
|---|---|
Molekularformel |
C17H20KN2O5S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/t9?,11-,12+,15-;/m1./s1 |
InChI-Schlüssel |
QBCUDVOPGODQCL-DVLYDCSHSA-N |
SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
Isomerische SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K] |
Kanonische SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K] |
Aussehen |
Solid powder |
Color/Form |
White crystalline solid |
Key on ui other cas no. |
132-93-4 |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
DECOMP AT 230-232 °C. /DL-FORM/ VERY RESISTANT TO DECOMP IN ACIDIC SOLN. MODERATELY HYGROSCOPIC. |
Löslichkeit |
Very soluble in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate Broxil Chemipen Maxipen Optipen penicillin, phenoxyethyl Pensig phenethicillin phenethicillin, (2S-(2alpha,5alpha,6beta(R*)))-isomer phenethicillin, (2S-(2alpha,5alpha,6beta))-isomer phenethicillin, (2S-(2alpha,5alpha,6beta,(S*)))-isomer phenethicillin, monopotassium salt, (2s-(2alpha,5alpha,6beta(R*)))-isomer phenethicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer phenethicillin, monosodium salt, (2S-(2alpha,5alpha,6beta))-isomer potassium phenethicillin Syncillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)




![1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B1680230.png)

![4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one](/img/structure/B1680233.png)


![(4Z)-4-[[4-[[4-[(6,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylphenyl]hydrazinylidene]-3-oxonaphthalene-2,7-disulfonic acid](/img/structure/B1680238.png)
